(Z)-5-(4-(benzyloxy)-3-methoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one
Description
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Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S2/c1-26-20-12-17(9-10-19(20)28-15-16-6-3-2-4-7-16)13-21-22(25)24(23(29)30-21)14-18-8-5-11-27-18/h2-13H,14-15H2,1H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQYWZPUIANKTH-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-(4-(benzyloxy)-3-methoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one, a thiazolidin-4-one derivative, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. Thiazolidin-4-one derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings to elucidate the biological activity of this specific compound.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core structure, which is critical for its biological activity. The presence of substituents such as the benzyloxy and methoxy groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, thiazolidin-4-one compounds have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One study indicated that derivatives exhibited IC50 values in the micromolar range against several cancer types, suggesting promising therapeutic candidates .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 15.0 | Apoptosis |
| Compound B | MCF7 | 20.5 | Cell Cycle Arrest |
| Compound C | A549 | 10.0 | Inhibition of Proliferation |
Antimicrobial Activity
Thiazolidin-4-one derivatives also exhibit antimicrobial properties against a range of pathogens. The compound's structure allows for effective binding to bacterial enzymes, disrupting their function. Studies showed that specific derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 | Bactericidal |
| Compound B | Escherichia coli | 1.0 | Bacteriostatic |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with key enzymes involved in cancer progression and bacterial resistance.
- DNA Interaction : Some thiazolidin-4-one derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazolidin-4-one derivatives in clinical settings:
- Study on Anticancer Efficacy : A recent clinical trial investigated the effects of a thiazolidinone derivative on patients with advanced cancer. Results indicated a significant reduction in tumor size in 60% of participants after a treatment regimen involving the compound .
- Antimicrobial Effectiveness : In vitro studies demonstrated that thiazolidinone derivatives significantly reduced biofilm formation in Staphylococcus aureus, suggesting their potential use in treating biofilm-associated infections .
Scientific Research Applications
The compound (Z)-5-(4-(benzyloxy)-3-methoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry and agriculture. This article explores its scientific research applications, supported by data tables and documented case studies.
Structure and Composition
- Molecular Formula : C18H15NO3S2
- Molecular Weight : 357.5 g/mol
- IUPAC Name : (5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Physical Properties
The compound exhibits notable physical properties that contribute to its biological activity. Its structure includes a thiazolidinone core, which is known for various pharmacological effects, including anti-inflammatory and antimicrobial properties.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
Anticancer Properties
Thiazolidinones have also been studied for their anticancer activities. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism involving the modulation of cell signaling pathways .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. Its mechanism could involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Agricultural Applications
In agriculture, compounds similar to this compound have been explored as potential herbicides and fungicides. Their efficacy against plant pathogens makes them valuable in crop protection strategies .
Synthesis of Heterocycles
This compound serves as an important intermediate in the synthesis of various heterocycles, including pyridopyrimidines and quinolines. Such transformations are essential in developing new drugs and agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazolidinone derivatives against multiple bacterial strains. The results indicated that specific modifications in the structure significantly enhanced antibacterial potency, highlighting the importance of the benzyloxy and methoxy substituents in improving bioactivity .
Case Study 2: Anticancer Potential
In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines through caspase activation pathways. This suggests its potential use as a lead compound in anticancer drug development .
Case Study 3: Agricultural Use
Field trials conducted to assess the efficacy of thiazolidinone derivatives as fungicides showed promising results in controlling fungal infections in crops. These findings support further exploration into their application as environmentally friendly agricultural chemicals .
Q & A
Q. Table 1: Synthetic Yields and Conditions
| Precursor | Solvent | Base | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Rhodanine derivatives | Ethanol | Piperidine | 24 | 24–73 | |
| Thiosemicarbazide analogs | DMF/AcOH | NaOAc | 2 | 60–85 |
How can researchers confirm the structural identity and stereochemistry of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR to identify characteristic peaks (e.g., thioxo group at δ ~160 ppm, benzylidene protons as doublets with J = 10–12 Hz for Z-configuration) .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., C–H···S/O contacts) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
What methodologies are used for initial biological activity screening?
Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting oxidative stress enzymes (e.g., ROS reduction via NADPH oxidase inhibition) .
How can density functional theory (DFT) elucidate electronic properties and nonlinear optical (NLO) behavior?
Answer:
- Computational Setup : Geometry optimization at B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and polarizability .
- Key Findings :
What insights does crystal packing analysis provide for stability and reactivity?
Answer:
X-ray studies reveal:
- Nonplanar Structure : Dihedral angles (~16–20°) between aromatic rings reduce steric strain .
- Intermolecular Interactions : C–H···O/S/Cl contacts stabilize crystal packing, influencing solubility and melting points .
- Hirshfeld Surface Analysis : Quantifies contribution of van der Waals (60–70%) and hydrogen-bonding (20–30%) interactions .
How do substituents influence structure-activity relationships (SAR) in this class of compounds?
Answer:
Q. Table 2: SAR Trends in Thiazolidinone Derivatives
| Substituent | Bioactivity (IC, μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 3,5-Dichlorophenyl | 12.5 (HeLa) | 0.8 | |
| Furan-2-ylmethyl | 28.3 (HeLa) | 1.5 |
How can researchers address discrepancies in synthetic yields across studies?
Answer:
- Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, base strength). For example, replacing ethanol with DMF increases yields from 24% to 73% by enhancing aldehyde reactivity .
- Catalyst Screening : Transition metals (e.g., ZnCl) or ionic liquids may accelerate condensation kinetics .
What strategies resolve contradictions in bioactivity data between assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
